Coupling Efficiency: 100% NADH Utilization for 5-Hydroxycamphor Formation Versus 12% and 50% for Substrate Analogs
In the CYP101A1 (P450cam) catalytic cycle, hydroxylation of the natural substrate camphor is 100% coupled to NADH consumption, meaning every reducing equivalent consumed yields 5-exo-hydroxycamphor product. In contrast, the substrate analog norcamphor achieves only 12% coupling, while 1-methyl-norcamphor reaches 50% coupling, with the remaining NADH consumed non-productively [1]. This was experimentally determined by measuring NADH consumption versus hydroxylated product formation in reconstituted P450cam enzyme systems.
| Evidence Dimension | NADH coupling efficiency (percentage of NADH consumption yielding hydroxylated product) |
|---|---|
| Target Compound Data | 100% coupling (camphor → 5-exo-hydroxycamphor) |
| Comparator Or Baseline | Norcamphor: 12% coupling; 1-methyl-norcamphor: 50% coupling |
| Quantified Difference | 5-hydroxycamphor pathway is 8.3-fold more coupled than norcamphor and 2-fold more coupled than 1-methyl-norcamphor |
| Conditions | Reconstituted CYP101A1 (P450cam) system with putidaredoxin, putidaredoxin reductase, and NADH; product analysis by GC-MS |
Why This Matters
For users procuring 5-hydroxycamphor as a metabolite standard or enzymatic product reference, the 100% coupling efficiency certifies that the compound represents the authentic, high-fidelity catalytic outcome of the wild-type P450cam system, unlike norcamphor-derived products which reflect a largely uncoupled, non-physiological reaction.
- [1] Paulsen MD, Filipovic D, Sligar SG, Ornstein RL. Controlling the regiospecificity and coupling of cytochrome P450cam: T185F mutant increases coupling and abolishes 3-hydroxynorcamphor product. Protein Sci. 1993;2(3):357-365. doi:10.1002/pro.5560020308. View Source
